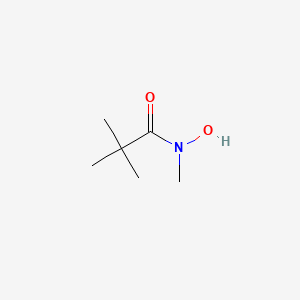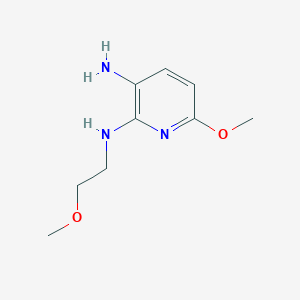![molecular formula C11H11NO3 B14010513 4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide CAS No. 57977-21-6](/img/structure/B14010513.png)
4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-prop-2-ynoxy-benzamide is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a methoxy group (-OCH3), a prop-2-ynoxy group (-OCH2C≡CH), and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-prop-2-ynoxy-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and propargyl alcohol.
Esterification: 4-Methoxybenzoic acid is esterified with propargyl alcohol in the presence of a catalyst such as sulfuric acid to form 4-methoxybenzyl propargyl ether.
Amidation: The resulting ether is then subjected to amidation with ammonia or an amine to form 4-methoxy-N-prop-2-ynoxy-benzamide.
Industrial Production Methods
Industrial production of 4-methoxy-N-prop-2-ynoxy-benzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-prop-2-ynoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The methoxy and prop-2-ynoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides and ethers.
Applications De Recherche Scientifique
4-Methoxy-N-prop-2-ynoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-prop-2-ynoxy-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-N-(prop-2-yn-1-yl)benzamide
- 4-Methoxy-N-(2-methylphenyl)benzamide
- 4-Methoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-Methoxy-N-prop-2-ynoxy-benzamide is unique due to the presence of both methoxy and prop-2-ynoxy groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various research applications.
Propriétés
Numéro CAS |
57977-21-6 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-methoxy-N-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C11H11NO3/c1-3-8-15-12-11(13)9-4-6-10(14-2)7-5-9/h1,4-7H,8H2,2H3,(H,12,13) |
Clé InChI |
DXBGXLYVPIAJCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
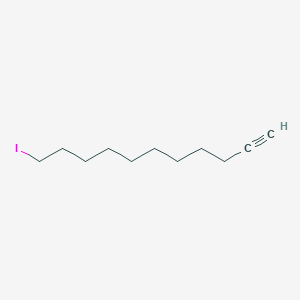
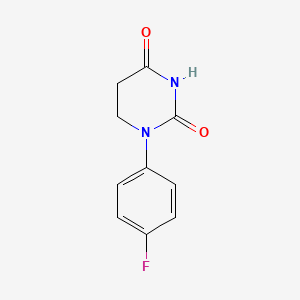
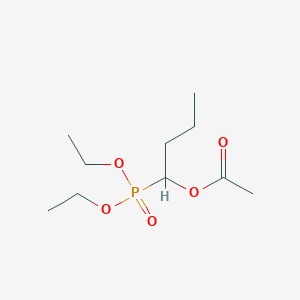

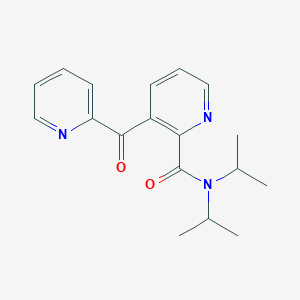

![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
